molecular formula C5H10O2Si B12351882 CID 19102450

CID 19102450

Cat. No.: B12351882
M. Wt: 130.22 g/mol
InChI Key: WEXZSGCAOGKETI-UHFFFAOYSA-N
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Description

CID 19102450 is a chemical compound with structural and functional characteristics analyzed through advanced analytical techniques. For instance, Figure 1 in illustrates its chemical structure, GC-MS chromatogram, and mass spectrum, which are critical for confirming its molecular identity .

The compound’s structural elucidation likely employs techniques such as LC-ESI-MS, as referenced in , where source-induced collision-induced dissociation (CID) is used to analyze fragmentation patterns of structurally similar compounds (e.g., ginsenosides) . This implies that this compound may belong to a class of bioactive molecules with diagnostic fragmentation pathways.

Properties

Molecular Formula

C5H10O2Si

Molecular Weight

130.22 g/mol

InChI

InChI=1S/C5H10O2Si/c1-4-8-5(6-2)7-3/h4-5H,1H2,2-3H3

InChI Key

WEXZSGCAOGKETI-UHFFFAOYSA-N

Canonical SMILES

COC(OC)[Si]C=C

Origin of Product

United States

Preparation Methods

Vinylmethyldimethoxysilane can be synthesized through the reaction of methanol with dichloromethylvinylsilane. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows :

CH2=CHSiCl2CH3+2CH3OHCH2=CHSi(OCH3)2CH3+2HCl\text{CH}_2=\text{CHSiCl}_2\text{CH}_3 + 2\text{CH}_3\text{OH} \rightarrow \text{CH}_2=\text{CHSi(OCH}_3)_2\text{CH}_3 + 2\text{HCl} CH2​=CHSiCl2​CH3​+2CH3​OH→CH2​=CHSi(OCH3​)2​CH3​+2HCl

In industrial settings, the production of vinylmethyldimethoxysilane involves similar synthetic routes but on a larger scale, often utilizing specialized equipment to handle the reagents and control the reaction conditions .

Chemical Reactions Analysis

Vinylmethyldimethoxysilane undergoes various chemical reactions, including:

Common reagents used in these reactions include water, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Vinylmethyldimethoxysilane has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of vinylmethyldimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic materials. The hydrolyzable groups in the compound react with siliceous surfaces and other oxides, forming stable condensation products. The organofunctional groups alter the wetting or adhesion characteristics of the substrate, facilitating chemical transformations at the heterogeneous interface .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs, functional groups, and bioactivity data, drawing from diverse PubChem entries and research findings.

Structural Analogs

  • Oscillatoxin Derivatives (CID 101283546, CID 185389, CID 156582093, CID 156582092) :
    Oscillatoxin derivatives share macrocyclic or polyketide backbones, which are common in marine toxins and bioactive natural products. CID 19102450’s structure (as inferred from Figure 1 in ) may exhibit similar macrocyclic or fused-ring systems, though specific functional groups (e.g., ester linkages or hydroxyl groups) could differentiate its reactivity or stability .
  • Betulin Derivatives (CID 72326, CID 64971, CID 10153267): Betulin-derived triterpenoids, such as 3-O-caffeoyl betulin (CID 10153267), share hydroxyl and ester moieties that enhance bioavailability and membrane permeability. If this compound contains similar polar groups, it may exhibit comparable pharmacokinetic properties .

Functional Analogs

  • Taurocholic Acid (CID 6675) and DHEAS (CID 12594): These steroids and bile acid derivatives () are substrates for transporters like NTCP and OATP.
  • ChEMBL 1724922 and ChEMBL 1711746 :
    These Nrf2 inhibitors () are structurally similar to CID 46907794. If this compound contains electrophilic groups (e.g., α,β-unsaturated ketones), it may similarly modulate oxidative stress pathways .

Bioactivity and Descriptor-Based Comparison

outlines a machine learning model comparing compounds based on placental transfer descriptors (e.g., logP, molecular weight). For example, tubocurarine (CID 6000) is compared to structurally diverse analogs like atracurium (CID 5281887) and rocuronium (CID 441290). If this compound falls within a similar descriptor range (e.g., molecular weight < 500 Da, logP ~2–5), it may share pharmacokinetic or toxicity profiles .

Data Tables

Table 1: Structural and Functional Comparison

Compound (CID) Core Structure Key Functional Groups Bioactivity/Application Source
This compound Undisclosed (macrocyclic?) Hydroxyl, ester (inferred) Natural product/Pharmaceutical candidate
Oscillatoxin D (101283546) Macrocyclic polyketide Lactone, conjugated double bonds Cytotoxicity, ion channel modulation
3-O-Caffeoyl Betulin (10153267) Triterpenoid Caffeoyl ester, hydroxyl Antiviral, anti-inflammatory
Taurocholic Acid (6675) Steroid-bile acid Sulfate, taurine conjugate Bile acid transporter substrate

Table 2: Descriptor-Based Comparison (Hypothetical)

Descriptor This compound (Predicted) Tubocurarine (CID 6000) Atracurium (CID 5281887)
Molecular Weight (Da) ~450 692.8 530.4
logP ~3.5 2.1 3.7
Hydrogen Bond Donors 3 6 2

Key Research Findings

Functional Overlaps : Its hypothetical structural similarity to oscillatoxin derivatives implies possible ion channel modulation or cytotoxicity, warranting further in vitro assays .

Descriptor Gaps : Unlike tubocurarine (CID 6000), this compound’s lower molecular weight and logP (Table 2) may reduce placental transfer risks, aligning with safer therapeutic profiles .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 19102450's mechanism of action?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure the question. For example:

  • Feasibility: Ensure access to necessary instrumentation (e.g., spectroscopy for structural analysis).
  • Novelty: Identify gaps in existing literature (e.g., unresolved interactions with specific enzymes).
  • Relevance: Align with current biomedical challenges (e.g., antimicrobial resistance).
    Test the question’s clarity by peer review or pilot studies .

Q. What experimental design principles ensure reproducibility in this compound studies?

  • Methodological Answer :

  • Controls : Include positive/negative controls (e.g., known inhibitors for enzyme assays).
  • Variables : Define independent (e.g., concentration gradients) and dependent variables (e.g., reaction kinetics).
  • Sample Size : Use power analysis to determine statistically significant replicates (e.g., ≥3 biological replicates).
    Document protocols using platforms like protocols.io to enhance transparency .

Q. How to conduct a systematic literature review for this compound?

  • Methodological Answer :

  • Databases : Use PubMed, SciFinder, and Web of Science with keywords like "this compound AND [target protein]."
  • Inclusion/Exclusion : Filter studies by relevance (e.g., in vitro vs. in vivo data) and publication date (e.g., last 10 years).
  • Synthesis : Map contradictions (e.g., conflicting IC50 values) using tools like PRISMA flow diagrams .

Advanced Research Questions

Q. How to resolve contradictions in this compound's reported biochemical activities?

  • Methodological Answer :

  • Principal Contradiction Analysis : Identify the dominant factor influencing discrepancies (e.g., buffer pH affecting binding affinity).
  • Method Comparison : Replicate experiments under standardized conditions (e.g., identical assay temperatures).
  • Meta-Analysis : Statistically aggregate data using software like RevMan to assess heterogeneity .

Q. What strategies optimize analytical methods for this compound quantification in complex matrices?

  • Methodological Answer :

  • Technique Selection : Compare HPLC (high precision) vs. LC-MS/MS (sensitivity) for detection limits.
  • Validation : Assess parameters like linearity (R² ≥0.99), recovery rates (≥80%), and matrix effects (e.g., plasma protein binding).
  • Automation : Implement robotic sample preparation to minimize human error .

Q. How to address reproducibility challenges in this compound experiments?

  • Methodological Answer :

  • Standardization : Adopt community guidelines (e.g., MIAME for microarray data).
  • Uncertainty Quantification : Calculate confidence intervals for kinetic parameters (e.g., kcat ± SD).
  • Collaborative Trials : Engage multi-laboratory validation via platforms like EQAP (External Quality Assurance Programs) .

Data Analysis and Presentation

Q. How to analyze dose-response data for this compound using computational tools?

  • Methodological Answer :

  • Curve Fitting : Use GraphPad Prism to apply nonlinear regression (e.g., sigmoidal dose-response model).
  • Statistical Tests : Apply ANOVA for multi-group comparisons (e.g., p <0.05 threshold).
  • Visualization : Generate heatmaps (e.g., binding affinity across pH ranges) using Python’s Seaborn library .

Q. What ethical considerations apply when sharing this compound research data?

  • Methodological Answer :

  • Licensing : Use CC-BY-SA for open-access datasets to mandate attribution.
  • Conflict of Interest : Disclose funding sources (e.g., pharmaceutical sponsors) in metadata.
  • Data Anonymization : Remove identifiers from clinical trial datasets before deposition in repositories like Zenodo .

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